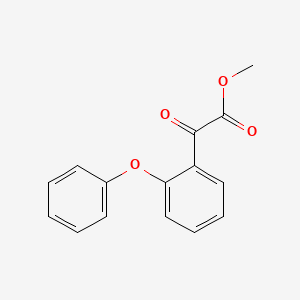
Methyl 2-phenoxybenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-phenoxybenzoylformate is an organic compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol. It is an intermediate in the synthesis of (Z)-Metominostrobin, a fungicide used for rice plants. This compound is known for its role in various chemical reactions and its applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-phenoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2-phenoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-phenoxybenzoic acid.
Reduction: Formation of 2-phenoxybenzyl alcohol.
Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-phenoxybenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly fungicides like (Z)-Metominostrobin.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-phenoxybenzoylformate involves its interaction with specific molecular targets. In the case of its role as an intermediate in fungicide synthesis, it contributes to the formation of compounds that inhibit fungal growth by disrupting essential biological pathways in the fungi.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoylformate:
Methyl 2-formyl benzoate: Another related compound used in organic synthesis.
Uniqueness
Methyl 2-phenoxybenzoylformate is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific fungicides and other biologically active compounds.
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
methyl 2-oxo-2-(2-phenoxyphenyl)acetate |
InChI |
InChI=1S/C15H12O4/c1-18-15(17)14(16)12-9-5-6-10-13(12)19-11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
FRGVAJRTNQISSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















